Differentiation via Lipophilicity (LogP) Compared to a Structurally Related Isomer
The target compound exhibits a predicted LogP of 0.4748, which is 0.0520 units lower than the structurally related isomer 2-(1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde (CAS: 1017795-11-7) . This difference, while modest, can translate to a measurable impact on aqueous solubility and passive membrane permeability, particularly in assays sensitive to lipophilicity thresholds (e.g., logP < 3 for CNS drug candidates) [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.4748 (Predicted) |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde: LogP = 0.5268 (Predicted) |
| Quantified Difference | Δ LogP = 0.0520 (Target is ~11% lower) |
| Conditions | Predicted values from standard computational models (e.g., ChemSrc database) |
Why This Matters
Lower lipophilicity in the target compound suggests marginally improved aqueous solubility and potentially altered cellular permeability, which may be advantageous in early-stage drug discovery where logP optimization is a key criterion.
- [1] ChemBase. 2-(1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde. CAS: 1017795-11-7. Available at: https://www.chembase.cn View Source
